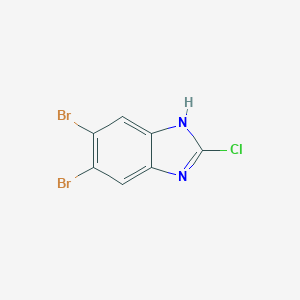

5,6-Dibromo-2-chloro-1H-1,3-benzodiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5,6-dibromo-2-chloro-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2ClN2/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKYRZYZWRSJKNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Br)Br)N=C(N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20332850 | |

| Record name | 5,6-Dibromo-2-chloro-1H-1,3-benzodiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142356-67-0 | |

| Record name | 5,6-Dibromo-2-chloro-1H-1,3-benzodiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5,6-Dibromo-2-chloro-1H-1,3-benzodiazole

Abstract

This technical guide provides a comprehensive analysis of 5,6-Dibromo-2-chloro-1H-1,3-benzodiazole, a halogenated heterocyclic compound of significant interest to medicinal chemistry and materials science. This document delineates its fundamental physicochemical properties, spectroscopic profile, and its role as a versatile synthetic intermediate. A proposed, robust synthetic protocol and detailed analytical methodologies are presented to support researchers in its synthesis and characterization. Furthermore, this guide includes critical safety and handling information to ensure its proper use in a laboratory setting. The insights provided herein are intended to empower researchers, scientists, and drug development professionals to effectively leverage this molecule in their discovery and development pipelines.

Introduction: The Significance of Halogenated Benzimidazoles

The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous pharmacologically active agents.[1][2] Its unique bicyclic structure, featuring a fused benzene and imidazole ring, allows for versatile interactions with a wide array of biological targets through mechanisms such as hydrogen bonding, π-π stacking, and metal chelation.[3] The therapeutic potential of benzimidazole derivatives is vast, with established applications including antimicrobial, antiviral, anticancer, and anti-inflammatory agents.[1][2][4]

The strategic introduction of halogen atoms onto the benzimidazole core is a well-established strategy in drug design to modulate a compound's physicochemical and pharmacological profile. Halogenation can significantly influence factors such as lipophilicity, metabolic stability, and binding affinity to target proteins. This compound, with its distinct tri-halogenation pattern, represents a valuable building block for creating novel chemical entities with potentially enhanced or unique biological activities.[3] This guide serves as a foundational resource for understanding and utilizing this specific compound.

Compound Identification and Core Physicochemical Properties

Accurate identification and a clear understanding of core properties are paramount for any experimental work. The fundamental identifiers and known properties of this compound are summarized below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 5,6-dibromo-2-chloro-1H-benzimidazole | [] |

| Synonyms | 5,6-Dibromo-2-chloro-1H-benzo[d]imidazole | [6] |

| CAS Number | 142356-67-0 | [][6][7] |

| Molecular Formula | C₇H₃Br₂ClN₂ | [][7] |

| Molecular Weight | 310.39 g/mol | [] |

| InChI Key | ZKYRZYZWRSJKNP-UHFFFAOYSA-N | [] |

| Canonical SMILES | C1=C2C(=CC(=C1Br)Br)N=C(N2)Cl |[] |

Table 2: Physicochemical Property Summary

| Property | Value / Observation | Rationale / Source |

|---|---|---|

| Appearance | Reported as a powder. | [7] |

| Purity | Commercially available at ≥97%. | [7] |

| Melting Point | Data not readily available in surveyed literature. Expected to be high due to the rigid, planar structure and strong intermolecular forces. | |

| Solubility | Expected to have low solubility in water but be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), methanol, and other alcohols. | Based on the properties of similar benzimidazole structures.[3] |

| Storage | Store at room temperature in a tightly sealed container. |[7] |

Proposed Synthetic Pathway and Experimental Protocol

While specific literature detailing the synthesis of this compound is sparse, a reliable synthetic route can be proposed based on well-established benzimidazole chemistry.[8] The most logical approach involves the cyclization of a substituted o-phenylenediamine precursor. A common method for installing a 2-chloro substituent is via the halogenation of a corresponding benzimidazol-2-one intermediate.[3]

Rationale for Synthetic Strategy

The chosen two-step strategy provides a high-yielding and versatile route.

-

Step 1: Cyclization. The reaction of 4,5-dibromo-o-phenylenediamine with a carbonylating agent like carbonyldiimidazole (CDI) or phosgene is a standard method for forming the benzimidazol-2-one ring system. This reaction is typically clean and efficient.

-

Step 2: Chlorination. The resulting 5,6-dibromobenzimidazol-2-one can then be converted to the 2-chloro derivative using a potent chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This transformation is a common and effective way to introduce a reactive chlorine atom at the 2-position, making the product a valuable intermediate for further functionalization.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 5,6-Dibromo-1H-benzo[d]imidazol-2(3H)-one

-

To a solution of 4,5-dibromo-o-phenylenediamine (1.0 eq) in anhydrous tetrahydrofuran (THF), add carbonyldiimidazole (CDI) (1.1 eq) portion-wise at room temperature under a nitrogen atmosphere.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, remove the THF under reduced pressure.

-

Add water to the residue to precipitate the product.

-

Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield the intermediate product.

Step 2: Synthesis of this compound

-

In a round-bottom flask equipped with a reflux condenser, add the 5,6-Dibromo-1H-benzo[d]imidazol-2(3H)-one (1.0 eq) from Step 1.

-

Carefully add phosphorus oxychloride (POCl₃) (5-10 eq) under a fume hood.

-

Heat the mixture to reflux (approximately 105-110 °C) and maintain for 3-5 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring to quench the excess POCl₃.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude solid by column chromatography on silica gel to obtain the pure final product.

Analytical Characterization and Spectroscopic Profile

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any chemical synthesis. A multi-technique approach is recommended.

Caption: Recommended workflow for the analytical characterization of the final product.

Chromatographic and Mass Spectrometric Analysis

-

Thin-Layer Chromatography (TLC): Essential for monitoring reaction progress and for a quick assessment of purity. A mobile phase of ethyl acetate/hexane is a good starting point.

-

High-Performance Liquid Chromatography (HPLC): Used for quantitative determination of the final product's purity.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula (C₇H₃Br₂ClN₂) by providing a highly accurate mass measurement. The isotopic pattern will be characteristic due to the presence of two bromine atoms and one chlorine atom.

Spectroscopic Profile (Expected)

While experimental spectra for this specific molecule are not published, its profile can be reliably predicted based on extensive data from similar benzimidazole derivatives.[9][10][11]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple.

-

Aromatic Region: Two singlets are predicted in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the protons at the C4 and C7 positions. The symmetrical substitution pattern simplifies the spectrum.

-

N-H Proton: A broad singlet corresponding to the N-H proton of the imidazole ring. Its chemical shift can be highly variable (δ 10-13 ppm) and may not be observed if deuterium exchange occurs with a protic solvent like DMSO-d₆.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will be more complex but highly informative for structural confirmation.

-

Aromatic Carbons: Signals corresponding to the six carbons of the benzene ring. The carbons bearing bromine atoms (C5, C6) will appear in the approximate range of δ 110-125 ppm. The carbons attached to protons (C4, C7) and the bridgehead carbons will also have distinct signals.

-

Imidazole Carbons: The C2 carbon, bonded to chlorine and two nitrogen atoms, is expected to be significantly downfield (typically δ 140-155 ppm). The bridgehead carbons (C3a, C7a) will also be in the aromatic region.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups.

-

N-H Stretch: A broad absorption band in the region of 3100-3400 cm⁻¹ is characteristic of the N-H bond of the imidazole ring.

-

C=N Stretch: An absorption band around 1580-1650 cm⁻¹ corresponds to the C=N stretching vibration within the imidazole ring.[12]

-

Aromatic C-H Stretch: Peaks typically appear just above 3000 cm⁻¹.

-

C-Br / C-Cl Stretch: Absorptions for these bonds are found in the fingerprint region (< 1000 cm⁻¹) and can be difficult to assign definitively.

-

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not universally available, data from structurally similar compounds, such as 2-chloro-1H-benzimidazole and 5-bromo-2-chloro-1H-benzimidazole, provide a strong basis for hazard assessment.[13]

Table 3: GHS Hazard and Precautionary Statements (Anticipated)

| Category | Statement Code | Statement Text | Source |

|---|---|---|---|

| Hazard | H315 | Causes skin irritation. | [13] |

| Hazard | H319 | Causes serious eye irritation. | [13] |

| Hazard | H335 | May cause respiratory irritation. | [13] |

| Precaution | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | |

| Precaution | P280 | Wear protective gloves/eye protection/face protection. | [13] |

| Precaution | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |

| Precaution | P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[13] Ensure eyewash stations and safety showers are readily accessible.[14]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[13]

-

Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[13]

Storage and Disposal

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[7][14]

-

Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations. Do not allow the product to enter drains.

Conclusion and Future Outlook

This compound is a strategically halogenated building block with significant potential for applications in drug discovery and materials science. This guide has provided a detailed overview of its known physicochemical properties, a robust proposed synthetic route, and a comprehensive workflow for its analytical characterization. The reactivity of the 2-chloro position makes it an ideal starting point for introducing a wide variety of substituents via nucleophilic substitution, enabling the rapid generation of diverse chemical libraries. Given the broad spectrum of biological activities associated with the benzimidazole scaffold, this compound serves as a valuable platform for developing novel therapeutic agents.

References

- Supplementary Inform

- 2-Bromo-5,6-dichloro-1H-benzimidazole | RUO, Benchchem

- SAFETY D

- c7dt02584j1.pdf, The Royal Society of Chemistry

- SAFETY D

- 4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole, Sigma-Aldrich

- Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property, International Journal of Pharmaceutical Sciences and Medicine (IJPSM)

- 5-Bromo-2-chloro-1H-benzimidazole, CymitQuimica

- Synthesis and Characterization of Benzimidazole Derivatives and Evaluation of Antimicrobial Activity, Oriental Journal of Chemistry

- CAS 142356-67-0 this compound, BOC Sciences

- Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents, PMC - NIH

- The Synthesis of Benzimidazole Derivatives: A Comprehensive Technical Guide, Benchchem

- This compound CAS NO.142356-67-0, BOC Sciences

- Recent Advances in Synthesis of Benzothiazole Compounds Rel

- 142356-67-0|5,6-Dibromo-2-chloro-1H-benzo[d]imidazole, BLDpharm

- 1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines, Arabian Journal of Chemistry

Sources

- 1. Synthesis and Characterization of Benzimidazole Derivatives and Evaluation of Antimicrobial Activity – Oriental Journal of Chemistry [orientjchem.org]

- 2. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 142356-67-0|5,6-Dibromo-2-chloro-1H-benzo[d]imidazole|BLD Pharm [bldpharm.com]

- 7. This compound, CasNo.142356-67-0 BOC Sciences United States [bocscichem.lookchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. ias.ac.in [ias.ac.in]

- 10. rsc.org [rsc.org]

- 11. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]

- 12. ijpsm.com [ijpsm.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. fishersci.com [fishersci.com]

Introduction: The Strategic Importance of a Halogenated Benzimidazole Scaffold

An In-depth Technical Guide to 5,6-Dibromo-2-chloro-1H-1,3-benzodiazole: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

This compound is a synthetic, heterocyclic compound featuring a benzimidazole core heavily substituted with halogens. The benzimidazole scaffold itself is a privileged pharmacophore in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents due to its ability to engage with diverse biological targets.[1] The strategic placement of bromine atoms on the benzene ring and a chlorine atom at the 2-position significantly modulates the electronic properties and reactivity of the molecule, making it a highly valuable intermediate for the synthesis of complex, biologically active compounds.

This guide provides a comprehensive overview of this compound, detailing its chemical properties, a robust synthesis protocol, predicted spectroscopic data, reactivity profile, and its primary application as a precursor for potent antiviral agents.[1][2]

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are critical for experimental design, reaction stoichiometry, and safety considerations.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₃Br₂ClN₂ | [3][4][5] |

| Molecular Weight | 310.39 g/mol | [3] |

| CAS Number | 142356-67-0 | [3][4][5] |

| Synonyms | 5,6-Dibromo-2-chloro-1H-benzo[d]imidazole | [5] |

| Appearance | White to off-white powder | [4] |

| Purity | Typically ≥97% | [4] |

| Storage | Sealed in a dry, cool environment (2-8°C recommended) | [5] |

Molecular Structure and Tautomerism

The structure of this compound is defined by its fused ring system. A critical feature of N-unsubstituted benzimidazoles is the existence of annular tautomerism, where the N-H proton can reside on either nitrogen atom (N1 or N3). This equilibrium is often rapid in solution, leading to time-averaged signals in spectroscopic analyses like NMR.

Caption: Chemical structure of this compound.

The tautomeric equilibrium means the molecule can be viewed as a hybrid of two forms, which influences its hydrogen bonding capabilities and interactions with biological targets. Understanding this behavior is crucial for interpreting spectroscopic data and predicting reactivity. The position of this equilibrium can be influenced by the solvent and the electronic nature of substituents.

Synthesis Protocol: Direct Bromination

The most direct route for the preparation of this compound is the electrophilic aromatic substitution of 2-chlorobenzimidazole using bromine.[2] This method leverages the electron-rich nature of the benzimidazole ring system, which directs bromination to the 5- and 6-positions.

Causality of Experimental Choices:

-

Starting Material: 2-Chlorobenzimidazole is chosen as it already possesses the required chlorine at the reactive 2-position.

-

Reagent: Aqueous bromine (bromine-water) is a convenient and effective source of electrophilic bromine for this type of aromatic halogenation.

-

Solvent/Medium: An aqueous or partially aqueous medium facilitates the reaction and the precipitation of the product, which typically has low aqueous solubility.

-

Work-up: The work-up with a reducing agent (e.g., sodium bisulfite) is essential to quench any excess bromine. The subsequent washes are to remove acidic byproducts and salts.

Caption: Experimental workflow for the synthesis.

Step-by-Step Methodology:

-

Preparation: In a well-ventilated fume hood, suspend 2-chlorobenzimidazole (1.0 eq) in water.

-

Bromination: To the stirred suspension, add aqueous bromine (approx. 2.2 eq) dropwise at room temperature. The color of the bromine should dissipate as it is consumed.

-

Reaction Monitoring: Stir the mixture for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: After completion, carefully add a saturated solution of sodium bisulfite (NaHSO₃) dropwise until the reddish-brown color of excess bromine is completely discharged and the solution becomes colorless or a pale yellow.

-

Isolation: Collect the resulting precipitate by vacuum filtration.

-

Washing: Wash the filter cake sequentially with deionized water, a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any HBr byproduct), and finally with more deionized water until the filtrate is neutral.

-

Drying: Dry the purified solid product in a vacuum oven at 40-50°C to a constant weight.

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific compound are not widely published, its ¹H and ¹³C NMR spectra can be reliably predicted based on the analysis of closely related benzimidazoles and fundamental principles.

Predicted ¹H NMR Spectrum (in DMSO-d₆, 400 MHz): The spectrum is expected to be simple due to the molecule's symmetry.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.5 | Broad Singlet | 1H | N-H | The acidic proton of the imidazole ring typically appears as a broad signal at a very downfield shift in DMSO. |

| ~7.95 | Singlet | 2H | H-4, H-7 | Due to the C₂ symmetry arising from tautomerism, the two aromatic protons are chemically equivalent. Their signal is shifted downfield due to the anisotropic effect of the fused rings and the deshielding effect of the adjacent bromine atoms. |

Predicted ¹³C NMR Spectrum (in DMSO-d₆, 101 MHz):

| Chemical Shift (δ, ppm) | Carbon | Rationale |

| ~145 | C-2 | The carbon bearing the chlorine atom is significantly deshielded and appears far downfield. |

| ~138 | C-3a, C-7a | Bridgehead carbons involved in the ring fusion. Their chemical shifts are averaged due to tautomerism. |

| ~120 | C-4, C-7 | Aromatic CH carbons. Their equivalence is due to the tautomeric equilibrium. |

| ~115 | C-5, C-6 | Carbons directly attached to the bromine atoms. The heavy atom effect of bromine causes a characteristic upfield shift compared to unsubstituted carbons, but the electronic effect is deshielding. The precise shift is a balance of these factors. |

Reactivity Profile

The reactivity of this compound is dictated by three primary sites: the C2-chlorine, the N-H proton, and the aromatic ring.

Caption: Key reactive sites on the benzimidazole core.

-

Nucleophilic Substitution at C2: The chlorine atom at the 2-position is the most labile group and is susceptible to nucleophilic substitution.[6][7] This is the primary pathway for introducing diverse functional groups, making it a cornerstone for building libraries of derivatives for structure-activity relationship (SAR) studies.[1]

-

N-H Acidity and Substitution: The N-H proton is acidic and can be removed by a suitable base. The resulting anion is a potent nucleophile that can be alkylated or acylated to generate N1-substituted benzimidazoles.[6]

-

Aromatic Ring Reactivity: The bromine atoms at the 5- and 6-positions are suitable handles for palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions. This allows for the introduction of aryl, heteroaryl, or amine substituents, further expanding the molecular diversity achievable from this intermediate.

Solubility Profile

A precise quantitative solubility profile is not available in the literature. However, based on the behavior of related benzimidazoles, a qualitative summary can be provided:

-

Aqueous Solubility: Very low in neutral water.[8]

-

Organic Solvent Solubility: Soluble in polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Tetrahydrofuran (THF). Solubility in chloroalkanes like dichloromethane is generally low.[5][9]

-

Acid/Base Solubility: As a weak base, it will exhibit increased solubility in acidic aqueous solutions due to the formation of a protonated salt. It is also soluble in solutions of strong alkalis.[8]

Applications in Drug Discovery

The primary and most well-documented application of this compound is as a key intermediate in the synthesis of antiviral agents. Specifically, it has been used to develop potent inhibitors of human cytomegalovirus (HCMV).[1][2] The di-bromo substitution pattern has been shown to be critical for potent antiviral activity in the resulting nucleoside analogs.[2] The order of activity against HCMV for dihalobenzimidazole ribonucleosides was found to be I ≈ Br ≈ Cl >> F, establishing the importance of heavier halogens at these positions.[2]

Safety and Handling

As a halogenated aromatic amine derivative, this compound must be handled with appropriate care.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat. If handling large quantities or generating dust, a NIOSH-approved respirator is recommended.[10][11][12]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[4][11] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[4]

-

Hazards:

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[4]

-

Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[4]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[4]

-

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4]

References

- Townsend, L. B., et al. (1997). Design, synthesis, and antiviral evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections. Journal of Medicinal Chemistry, 40(5), 675-683.

- Taylor & Francis Online. Medicinal significance of benzothiazole scaffold: an insight view.

- PubChem. 2-bromo-5,6-dichloro-1-beta-L-ribofuranosyl-1H-benzimidazole. National Center for Biotechnology Information.

- Google Patents. WO2001077083A1 - Process for preparing substituted benzimidazole compounds.

- PubChem. Benzimidazole. National Center for Biotechnology Information.

- Domańska, U., Pobudkowska, A., & Rogalski, M. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data, 49(4), 957-961.

- Yılmaz, F., & Menteşe, E. (2014). MICROWAVE-ASSISTED SYNTHESIS OF SOME 5(6)-NITRO-1H- BENZIMIDAZOLES AND THEIR HYDRAZIDE DERIVATIVES. Semantic Scholar.

- The Royal Society of Chemistry. Supplementary Information for Catalytic Transfer Hydrogenation of Esters to Alcohols by a Well-Defined Dearomatic PNP-Ru(II) Hydride Complex.

- Journal of Chemical Reviews. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review.

- Groziak, M. P., & Ding, H. (2000). HALOGENATED (ACYLAMINO)IMIDAZOLES AND BENZIMIDAZOLES FOR DIRECTED HALOGEN-METAL EXCHANGE-BASED FUNCTIONALIZATION. Acta Chimica Slovenica, 47, 1-18.

- Martinez, R., et al. (2020). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 25(22), 5431.

- da Silva, F. C., et al. (2021). Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. Molecules, 26(5), 1361.

- Exploring the Therapeutic Potential of 1,3-Benzimidazole: An Auspicious Heterocyclic Framework. Oriental Journal of Chemistry. (2024).

- New Jersey Department of Health. Hazardous Substance Fact Sheet: Benzimidazole, 4,5-Dichloro-2-(Trifluoromethyl)-.

- ResearchGate. Influence of Solvents and Halogenation on ESIPT of Benzimidazole Derivatives for Designing Turn-on Fluorescence Probes. (2024).

- Supplementary Information. General Procedure for the synthesis of 2-substituted 1H-benzimidazoles/benzoxazoles/benzothiazoles.

- PubChem. 2-Chlorobenzimidazole. National Center for Biotechnology Information.

- PubMed. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro.

- Journal of the Chemical Society (Resumed). (1962). Nucleophilic substitution reactions of 2-chlorobenzimidazoles. Part I. Formation of benzimidazolin-2-ones and 2-alkoxybenz-imidazoles.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Design, synthesis, and antiviral evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Page loading... [wap.guidechem.com]

- 7. 36. Nucleophilic substitution reactions of 2-chlorobenzimidazoles. Part I. Formation of benzimidazolin-2-ones and 2-alkoxybenz-imidazoles - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 8. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 2-氯苯并咪唑 98% | Sigma-Aldrich [sigmaaldrich.com]

- 11. aksci.com [aksci.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. 2-Chlorobenzimidazole | C7H5ClN2 | CID 78572 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectral Analysis of 5,6-Dibromo-2-chloro-1H-1,3-benzodiazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the spectral characterization of 5,6-Dibromo-2-chloro-1H-1,3-benzodiazole, a halogenated benzimidazole of significant interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights into the methodologies and the scientific rationale behind the spectral analysis of this compound.

Molecular Structure and Predicted Spectroscopic Profile

This compound possesses a rigid heterocyclic core with a unique halogenation pattern that dictates its physicochemical and spectral properties. The molecular formula is C₇H₃Br₂ClN₂ with a molecular weight of 310.39 g/mol .[] The structural features give rise to a predictable yet complex spectroscopic signature.

Predicted Spectral Data Summary

| Technique | Expected Observations |

| ¹H NMR | Two singlets in the aromatic region (δ 7.5-8.5 ppm). A broad singlet for the N-H proton (variable, δ 12-13 ppm). |

| ¹³C NMR | Approximately 5-7 signals in the aromatic region (δ 110-150 ppm). |

| Mass Spec (EI) | A complex isotopic cluster for the molecular ion [M]⁺ due to Br and Cl isotopes. |

| IR Spectroscopy | Characteristic N-H stretching (broad, ~3100-3400 cm⁻¹), C=N stretching (~1620 cm⁻¹), and C-Halogen bonds. |

| UV-Vis Spectroscopy | Absorption maxima in the UV region, characteristic of the benzimidazole chromophore. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is the cornerstone for elucidating the precise atomic arrangement of this compound. The expected simplicity of the proton spectrum, contrasted with the informative carbon spectrum, provides a complete picture of the molecule's substitution pattern.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to be relatively simple due to the symmetrical substitution on the benzene ring.

-

Aromatic Protons: Two singlets are expected for the protons at the C4 and C7 positions of the benzimidazole ring. Due to the electron-withdrawing effects of the adjacent bromine and chlorine atoms, these protons will be deshielded and appear in the downfield region of the aromatic spectrum, likely between δ 7.5 and 8.5 ppm.

-

N-H Proton: The proton attached to the nitrogen of the imidazole ring will appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration. In a solvent like DMSO-d₆, it is expected to be in the δ 12.0-13.0 ppm range.[2]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide critical information about the carbon framework.

-

Aromatic Carbons: The carbon atoms of the benzimidazole ring are expected to resonate in the δ 110-150 ppm region. The carbon at the C2 position, being bonded to a chlorine and two nitrogen atoms, will be significantly downfield. The carbons bearing the bromine atoms (C5 and C6) will also have their chemical shifts influenced by the heavy atom effect. Due to potential tautomerism in solution, some carbon signals may appear averaged.[3]

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the range of 0-15 ppm.

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0-160 ppm.

-

A longer acquisition time and a greater number of scans will be necessary due to the lower natural abundance of ¹³C.

-

Mass Spectrometry: Unveiling the Molecular Weight and Isotopic Signature

Mass spectrometry is indispensable for confirming the molecular weight and elemental composition of this compound. The presence of both bromine and chlorine will result in a highly characteristic isotopic pattern for the molecular ion peak.

The two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br with ~1:1 natural abundance) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl with ~3:1 natural abundance) will create a complex cluster of peaks for the molecular ion [M]⁺. The most abundant peaks in this cluster will be for the isotopic combinations of ⁷⁹Br, ⁸¹Br, ³⁵Cl, and ³⁷Cl.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Ionization Method: Electron Ionization (EI) is a suitable method for this relatively stable aromatic compound.

-

Sample Introduction: The sample can be introduced via a direct insertion probe.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended to resolve the isotopic pattern accurately.

-

Data Analysis: Analyze the resulting spectrum for the characteristic isotopic cluster of the molecular ion. Compare the experimental pattern with a theoretical distribution to confirm the elemental composition.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in this compound.

Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | ~3100-3400 | Broad, Medium |

| C-H Aromatic Stretch | ~3000-3100 | Weak |

| C=N Stretch | ~1620 | Medium |

| C=C Aromatic Stretch | ~1450-1600 | Medium-Strong |

| C-Br Stretch | ~500-600 | Strong |

| C-Cl Stretch | ~600-800 | Strong |

The broadness of the N-H stretch is due to hydrogen bonding.[4][5]

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

UV-Visible Spectroscopy: Probing the Electronic Transitions

UV-Visible spectroscopy provides insights into the electronic structure of the molecule. The benzimidazole core is a known chromophore, and its absorption spectrum is sensitive to substitution.

The UV-Vis spectrum of this compound in a solvent like acetonitrile is expected to show absorption maxima in the UV region, likely between 250 and 300 nm, corresponding to π→π* transitions within the aromatic system.[6]

Experimental Protocol: UV-Visible Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., acetonitrile, ethanol).

-

Data Acquisition: Record the absorption spectrum over a range of 200-400 nm using a dual-beam UV-Vis spectrophotometer.

-

Data Analysis: Identify the wavelength of maximum absorption (λmax).

Visualizing the Workflow

Workflow for Spectral Characterization

Sources

- 2. rsc.org [rsc.org]

- 3. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]

- 4. Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 5,6-Dibromo-2-chloro-1H-1,3-benzodiazole

Introduction: The Structural Significance of Halogenated Benzimidazoles

Benzimidazoles are a cornerstone of heterocyclic chemistry, renowned for their wide array of biological activities which has led to their integration into numerous pharmaceutical agents.[1] The structural elucidation of these compounds is critical in drug discovery and development to ensure purity and confirm identity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical tool for the unambiguous characterization of such molecules.[1] This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 5,6-Dibromo-2-chloro-1H-1,3-benzodiazole, a heavily halogenated derivative. The presence of multiple halogen substituents (chlorine and bromine) introduces distinct electronic effects that significantly influence the NMR spectra, making its interpretation a nuanced but informative exercise. A thorough understanding of these spectral features is paramount for researchers working with this and structurally related compounds.

Theoretical Framework: Understanding Substituent Effects in NMR

The chemical shift of a nucleus in NMR is dictated by its local electronic environment. In the case of this compound, the electronegative halogen atoms (Br and Cl) and the aromatic benzimidazole system are the dominant factors influencing the ¹H and ¹³C chemical shifts.

¹H NMR Spectroscopy:

-

Aromatic Protons: Protons on the benzene ring of the benzimidazole core typically resonate in the aromatic region, generally between 7.0 and 8.3 ppm.[1] The precise chemical shifts are modulated by the electronic effects of the substituents. Halogens, being electron-withdrawing groups, are expected to deshield the aromatic protons, causing a downfield shift.[1]

-

N-H Proton: The proton attached to the nitrogen atom in the imidazole ring is characteristically deshielded and often appears as a broad singlet in the downfield region of the spectrum, typically between 12.0 and 13.6 ppm in deuterated dimethyl sulfoxide (DMSO-d₆).[1] This significant downfield shift is a result of the diamagnetic anisotropy of the aromatic system and intermolecular hydrogen bonding with the solvent.[1] The broadness of the signal can be attributed to quadrupole broadening from the adjacent nitrogen and chemical exchange.[1]

-

Tautomerism: N-unsubstituted benzimidazoles can undergo prototropic tautomerism, where the N-H proton migrates between the two nitrogen atoms.[1][2] If this exchange is rapid on the NMR timescale, the spectrum will display time-averaged signals for the protons on the benzene ring.[1] The rate of this exchange can be influenced by solvent and temperature.[1] In a symmetrically substituted compound like this compound, this tautomerism results in chemical equivalency for the two aromatic protons (H-4 and H-7) and for several pairs of carbon atoms.

¹³C NMR Spectroscopy:

-

Influence of Halogens: Halogen substituents have a significant impact on the chemical shifts of the carbon atoms to which they are attached (the ipso-carbon) and adjacent carbons. The electronegativity of the halogen and other effects like the heavy atom effect play a role. The carbon atom bonded to a halogen is typically deshielded.[3][4]

-

Aromatic and Heterocyclic Carbons: The carbon atoms of the benzimidazole ring system have characteristic chemical shift ranges. The C-2 carbon, situated between two nitrogen atoms, is typically found significantly downfield. The remaining aromatic carbons will have their chemical shifts influenced by the positions of the bromine atoms.

Experimental Protocol: Acquiring High-Fidelity NMR Spectra

A robust and well-defined experimental protocol is essential for obtaining high-quality, reproducible NMR data. The following steps outline a validated procedure for the analysis of this compound.

Protocol 1: Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is highly recommended for benzimidazole derivatives as it effectively dissolves many of these compounds and allows for the clear observation of the N-H proton.[1]

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the sample vial.

-

Transfer: Once fully dissolved, transfer the solution to a clean, dry 5 mm NMR tube.

Below is a visual representation of the experimental workflow.

Caption: Experimental workflow for NMR analysis.

Protocol 2: NMR Instrument Parameters

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

-

¹H NMR Acquisition:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: Approximately 16 ppm.

-

Number of scans: 16 to 64, depending on sample concentration.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral width: Approximately 200-220 ppm.

-

Number of scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation delay: 2 seconds.

-

Spectral Interpretation and Data Analysis

The following is a detailed interpretation of the expected ¹H and ¹³C NMR spectra of this compound, based on established principles and data from analogous structures.

Molecular Structure and Atom Numbering:

Caption: Molecular structure and atom numbering.

¹H NMR Spectral Data (Predicted in DMSO-d₆)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |

| N-H | ~13.0 - 14.0 | Broad Singlet | 1H | Characteristic deshielded proton in the benzimidazole system, subject to hydrogen bonding with DMSO-d₆.[1] |

| H-4, H-7 | ~7.8 - 8.0 | Singlet | 2H | These protons are in a highly deshielded environment due to the adjacent electron-withdrawing bromine atoms and the aromatic system. Due to rapid tautomeric exchange, they are chemically equivalent and appear as a single peak. |

¹³C NMR Spectral Data (Predicted in DMSO-d₆)

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

| C-2 | ~145 - 155 | This carbon is bonded to a chlorine atom and is situated between two nitrogen atoms, leading to significant deshielding.[5] |

| C-3a, C-7a | ~135 - 145 | These are the bridgehead carbons of the fused ring system. Tautomerism makes them chemically equivalent. |

| C-5, C-6 | ~115 - 125 | These carbons are directly bonded to bromine atoms. The heavy atom effect of bromine can lead to shielding, but this is counteracted by its electronegativity. The exact shift will be a balance of these effects. |

| C-4, C-7 | ~118 - 128 | These carbons are adjacent to the bromine-substituted carbons and part of the aromatic system. Tautomerism renders them chemically equivalent. |

Conclusion: A Powerful Tool for Structural Verification

The comprehensive ¹H and ¹³C NMR analysis of this compound provides a detailed electronic and structural fingerprint of the molecule. The predictable and interpretable effects of the halogen substituents and the inherent symmetry due to tautomerism allow for a confident assignment of all proton and carbon signals. This guide serves as a valuable resource for researchers in medicinal chemistry and drug development, enabling them to accurately characterize this and similar halogenated benzimidazole derivatives, thereby ensuring the integrity and purity of their compounds of interest. The application of the described experimental protocols and an understanding of the underlying spectroscopic principles are crucial for advancing research in this important class of heterocyclic compounds.

References

- Nieto, C. I., Cabildo, P., García, M. A., Claramunt, R. M., Alkorta, I., & Elguero, J. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1620–1629.

- ResearchGate. (n.d.). The halogen effect on the 13 C NMR chemical shift in substituted benzenes. ResearchGate.

- Abraham, R. J., Byrne, J. J., Griffiths, L., & Koniakos, L. (2004). 1H chemical shifts in NMR. Part 20--anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation. Magnetic Resonance in Chemistry, 42(5), 421-433.

- Royal Society of Chemistry. (2017). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Royal Society of Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 5,6-Dibromo-2-chloro-1H-1,3-benzodiazole

This guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation behavior of 5,6-Dibromo-2-chloro-1H-1,3-benzodiazole. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles of mass spectrometry with established fragmentation patterns of analogous halogenated and heterocyclic compounds to offer a predictive, in-depth understanding.

Introduction: The Analytical Significance of Halogenated Benzimidazoles

This compound is a halogenated benzimidazole, a class of heterocyclic compounds of significant interest in medicinal chemistry. Benzimidazole derivatives are known to possess a wide range of biological activities and serve as key structural motifs in various pharmaceuticals. The precise substitution pattern of halogens on the benzimidazole core dramatically influences the molecule's physicochemical properties and biological efficacy.

Mass spectrometry is an indispensable tool for the structural elucidation and purity assessment of such novel compounds. Understanding the fragmentation patterns is critical for confirming the identity of synthesized molecules, identifying impurities, and studying their metabolic fate. Due to the absence of published mass spectrometry data for this specific molecule, this guide will present a predicted fragmentation pattern based on established principles and experimental data from structurally related compounds.

The Isotopic Signature: A Halogenated Fingerprint

A key feature in the mass spectrum of any halogen-containing compound is its unique isotopic pattern. Chlorine and bromine both have naturally occurring heavy isotopes that are significantly abundant, leading to characteristic multi-peak patterns for the molecular ion and any fragment ions containing these halogens.[1][2]

-

Chlorine: Natural chlorine consists of two main isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in a characteristic M/M+2 peak ratio of approximately 3:1 for any ion containing a single chlorine atom.

-

Bromine: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundances (50.6% and 49.4%, respectively). This produces a distinct M/M+2 peak ratio of roughly 1:1 for ions with one bromine atom.[3]

For this compound, which contains two bromine atoms and one chlorine atom, the molecular ion region will exhibit a complex and highly characteristic cluster of peaks. The presence of two bromine atoms will lead to M, M+2, and M+4 peaks in a 1:2:1 intensity ratio.[2] The additional chlorine atom will further split each of these peaks, creating a more intricate pattern that serves as a definitive confirmation of the elemental composition.

Predicted Fragmentation Pathways under Electron Ionization (EI)

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. The resulting mass spectrum provides a detailed "fingerprint" of the molecule's structure. For aromatic and heterocyclic compounds, the molecular ion is typically prominent due to the stability of the ring systems.[4]

The fragmentation of this compound is predicted to proceed through several key pathways, driven by the relative bond strengths and the stability of the resulting fragment ions.

Initial Fragmentation: Halogen Loss

The carbon-halogen bonds are often the most labile sites for fragmentation in halogenated aromatic compounds.[3] Therefore, the initial fragmentation steps are expected to involve the sequential loss of the halogen atoms.

-

Loss of Bromine: The C-Br bond is generally weaker than the C-Cl bond, making the loss of a bromine radical (•Br) a highly probable initial fragmentation step. This would result in a significant fragment ion.

-

Loss of Chlorine: Subsequent or alternative fragmentation could involve the loss of a chlorine radical (•Cl).

-

Sequential Halogen Loss: A series of fragment ions corresponding to the sequential loss of Br•, another Br•, and then Cl• is anticipated.

Fragmentation of the Benzimidazole Core

The fragmentation of the benzimidazole nucleus itself is well-documented.[5][6] A characteristic fragmentation pathway for benzimidazoles is the loss of a molecule of hydrogen cyanide (HCN).[5] This is expected to occur after the initial loss of one or more halogen atoms.

A Visualized Pathway

The following diagram illustrates the predicted primary fragmentation pathways for this compound under electron ionization.

Caption: Predicted EI fragmentation pathways for this compound.

Quantitative Data Summary

The following table summarizes the predicted major ions and their corresponding mass-to-charge ratios (m/z) for this compound. The m/z values are calculated using the most abundant isotopes (¹²C, ¹H, ¹⁴N, ³⁵Cl, ⁷⁹Br). The isotopic peaks (M+2, M+4, etc.) will also be present for all halogen-containing fragments.

| Ion | Proposed Structure/Loss | Predicted m/z (using ³⁵Cl, ⁷⁹Br) | Key Isotopic Peaks |

| [M]⁺• | Molecular Ion | 352 | M+2, M+4, M+6 |

| [M-Cl]⁺ | Loss of Chlorine radical | 317 | M+2, M+4 |

| [M-Br]⁺ | Loss of Bromine radical | 273 | M+2, M+4 |

| [M-Br-Br]⁺ | Loss of two Bromine radicals | 194 | M+2 |

| [M-Br-Cl]⁺ | Loss of Bromine and Chlorine | 238 | M+2 |

| [M-Br-Br-Cl]⁺ | Loss of all Halogens | 159 | - |

| [M-Br-HCN]⁺ | Loss of Br and HCN | 246 | M+2, M+4 |

| [M-Br-Br-HCN]⁺ | Loss of two Br and HCN | 167 | M+2 |

Experimental Protocol for Mass Spectrometric Analysis

This section provides a standardized workflow for acquiring high-quality mass spectra of this compound.

Instrumentation

A high-resolution mass spectrometer equipped with an electron ionization (EI) source is recommended for detailed fragmentation analysis. A gas chromatograph (GC-MS) or a direct insertion probe can be used for sample introduction.

Sample Preparation

-

Dissolution: Accurately weigh a small amount of the solid sample (typically <1 mg).

-

Solvent Selection: Dissolve the sample in a high-purity, volatile organic solvent such as methanol, acetonitrile, or dichloromethane.

-

Concentration: The final concentration should be in the range of 10-100 µg/mL, depending on the sensitivity of the instrument.

Mass Spectrometer Parameters

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV (standard for generating reproducible fragmentation patterns)

-

Source Temperature: 200-250 °C

-

Mass Range: 50-500 amu (to ensure capture of the molecular ion and all significant fragments)

-

Scan Rate: 1-2 scans/second

Data Acquisition and Analysis

-

Blank Injection: Inject a solvent blank to identify any background contaminants.

-

Sample Injection: Introduce the prepared sample into the mass spectrometer.

-

Data Processing:

-

Subtract the background spectrum from the sample spectrum.

-

Identify the molecular ion cluster and verify its isotopic pattern against the theoretical pattern for C₇H₃Br₂ClN₂.

-

Identify and propose structures for the major fragment ions based on their m/z values and the predicted fragmentation pathways.

-

Experimental Workflow Diagram

Sources

The Halogen Effect: A Technical Guide to the Biological Activities of Halogenated Benzimidazoles

Abstract

The benzimidazole scaffold, a privileged heterocyclic motif in medicinal chemistry, has been the foundation for numerous therapeutic agents. The strategic incorporation of halogen atoms onto this scaffold has emerged as a powerful strategy to modulate and enhance its biological activities. This in-depth technical guide provides a comprehensive overview of the diverse biological activities of halogenated benzimidazoles, intended for researchers, scientists, and drug development professionals. We will explore the profound impact of halogenation on the anticancer, antimicrobial, antiviral, and anthelmintic properties of these compounds. This guide will delve into the underlying mechanisms of action, structure-activity relationships (SAR), and key experimental protocols for their evaluation, offering field-proven insights to accelerate drug discovery and development efforts.

Introduction: The Strategic Role of Halogenation in Benzimidazole Drug Discovery

The benzimidazole core, an isostere of naturally occurring purines, provides a versatile framework for designing molecules that can interact with a wide array of biological targets.[1][2][3] Halogenation, the introduction of fluorine, chlorine, bromine, or iodine, is not a mere decorative chemical modification. Instead, it is a strategic tool to fine-tune the physicochemical and pharmacological properties of the benzimidazole scaffold. Halogen atoms can influence a molecule's:

-

Lipophilicity: Affecting membrane permeability and cellular uptake.

-

Electronic Effects: Modifying the acidity and basicity of nearby functional groups, thereby influencing target binding.[4]

-

Metabolic Stability: Blocking sites of oxidative metabolism, leading to improved pharmacokinetic profiles.

-

Binding Interactions: Participating in halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity for a target protein.

This guide will dissect the multifaceted roles of halogens in shaping the biological activities of benzimidazoles, providing a rationale for their incorporation in modern drug design.

Anticancer Activity: Targeting the Machinery of Malignancy

Halogenated benzimidazoles have demonstrated significant potential as anticancer agents, acting through diverse mechanisms to inhibit tumor growth and proliferation.[1][2][5]

Mechanism of Action: A Multi-pronged Attack

The anticancer efficacy of halogenated benzimidazoles stems from their ability to interfere with critical cellular processes, including:

-

Kinase Inhibition: A primary mechanism of action involves the inhibition of various protein kinases that are often dysregulated in cancer.[1][6][7] Halogenated benzimidazoles can act as competitive inhibitors at the ATP-binding site of kinases such as:

-

Tubulin Polymerization Inhibition: Several halogenated benzimidazole derivatives disrupt microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[8]

-

Topoisomerase I Inhibition: Certain substituted benzimidazoles, particularly those with nitro groups, can act as topoisomerase I poisons, inducing DNA damage in cancer cells.[9]

Structure-Activity Relationship (SAR) Insights

The position and nature of the halogen substituent significantly impact the anticancer activity. For instance, studies have shown that 4,5-dichloro and 4,5-dibromo substitutions can sometimes lead to lower activity, whereas other halogenated derivatives exhibit potent cytotoxicity.[2] The specific SAR depends on the biological target and the overall molecular structure.

Key Experimental Workflow: Evaluating Anticancer Activity

A robust workflow for assessing the anticancer potential of novel halogenated benzimidazoles is crucial for identifying promising lead compounds.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 5. Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors [mdpi.com]

- 6. Halogenated benzimidazole inhibitors of phosphorylation, in vitro and in vivo, of the surface acidic proteins of the yeast ribosomal 60S subunit by endogenous protein kinases CK-II and PK60S - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Halogenated benzimidazoles and benzotriazoles as selective inhibitors of protein kinases CK I and CK II from Saccharomyces cerevisiae and other sources - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-activity relationships of benzimidazoles and related heterocycles as topoisomerase I poisons - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: Unveiling the Therapeutic Landscape of 5,6-Dibromo-2-chloro-1H-1,3-benzodiazole: A Guide to Target Identification and Validation

Executive Summary

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its structural similarity to endogenous purines and its ability to interact with a wide array of biological targets.[1][2] The specific compound, 5,6-Dibromo-2-chloro-1H-1,3-benzodiazole, represents a promising but underexplored molecule. Its halogenated structure suggests a strong potential for high-affinity binding to specific protein targets, particularly within the protein kinase family. This guide provides a comprehensive analysis of the most probable therapeutic targets for this compound, grounded in the extensive research on analogous benzimidazole derivatives. We delineate a multi-pronged strategy for empirical target deconvolution and validation, offering detailed protocols for researchers in drug discovery. The primary hypothesis is that this compound functions as a potent inhibitor of protein kinases, with a high probability of targeting Casein Kinase 2 (CK2), and may also exhibit activity against epigenetic modulators.

Introduction: The Benzimidazole Privileged Scaffold

Benzimidazole, a bicyclic heterocycle consisting of fused benzene and imidazole rings, is considered a "privileged" structure in pharmacology.[3] Its structural resemblance to purine nucleobases allows it to readily interact with the active sites of numerous enzymes and receptors.[2][4] This versatility has led to the development of benzimidazole-based drugs across a wide spectrum of therapeutic areas, including anti-ulcer (omeprazole), anthelmintic (albendazole), and anticancer applications.[4][5]

The anticancer potential of benzimidazole derivatives is particularly noteworthy, with compounds demonstrating efficacy through various mechanisms, including:

-

Topoisomerase Inhibition [1]

The subject of this guide, this compound, possesses key structural features—notably its polyhalogenation—that are known to enhance binding affinity and inhibitory potency, particularly toward ATP-binding sites in protein kinases.[10]

Primary Hypothesized Target Class: Protein Kinases

The human kinome, comprising over 500 kinases, is a primary focus of targeted cancer therapy.[11] Kinases regulate nearly all fundamental cellular processes, and their aberrant activity is a hallmark of cancer.[12][13] Benzimidazole derivatives have been extensively developed as potent protein kinase inhibitors, often acting as ATP-competitive agents.[6][7][14]

Prime Target: Casein Kinase 2 (CK2)

Causality: Casein Kinase 2 (CK2) is a serine/threonine kinase that is frequently upregulated in a multitude of cancers, where it plays a critical role in cell survival, proliferation, and tumor invasiveness.[10][12] The ATP-binding pocket of CK2 possesses unique structural features that make it particularly susceptible to inhibition by polyhalogenated benzimidazoles. Structure-activity relationship (SAR) studies have consistently shown that halogen atoms, particularly bromine, on the benzene ring of the scaffold dramatically increase inhibitory potency against CK2.[10] Compounds like 4,5,6,7-tetrabromobenzimidazole (TBB) are well-established, highly selective CK2 inhibitors.[10][12] Given that this compound features this key dibromo substitution, CK2 stands out as its most probable high-affinity target.

Signaling Pathway Context:

Caption: The central role of CK2 in phosphorylating key pro-survival and anti-apoptotic proteins.

Other Potential Kinase Targets

While CK2 is the prime suspect, the benzimidazole scaffold is known for its ability to inhibit a range of other kinases.[6] A comprehensive investigation should therefore consider:

-

Aurora Kinases: Involved in mitotic progression.[6]

-

Cyclin-Dependent Kinases (CDKs): Key regulators of the cell cycle.[14]

-

Receptor Tyrosine Kinases (e.g., VEGFR, EGFR): Crucial for angiogenesis and cell growth signaling.[6]

-

MAP Kinases: Central to signal transduction pathways controlling proliferation and stress responses.[15]

The potential for multi-target inhibition, where a single compound affects several kinases, is a recognized characteristic of some benzimidazole derivatives and could be a valuable therapeutic attribute.[7]

Secondary Hypothesized Target Class: Epigenetic Modulators

Epigenetic dysregulation is a fundamental cause of cancer development.[9] Recently, benzimidazole derivatives have gained attention for their ability to modulate epigenetic targets, offering an alternative or complementary mechanism of action to kinase inhibition.

Potential Targets:

-

Histone Deacetylases (HDACs): Inhibition of HDACs leads to histone hyperacetylation, resulting in a more open chromatin structure that can reactivate tumor suppressor genes.[9]

-

DNA Methyltransferases (DNMTs): Benzimidazoles may interfere with the enzymes that methylate DNA, another key epigenetic silencing mechanism.[9]

A Multi-Pronged Strategy for Target Deconvolution

Identifying the direct molecular target(s) of a bioactive compound is a critical step in drug development, often termed "target deconvolution."[16][17] A robust strategy should integrate computational, biochemical, and cell-based approaches to generate and validate hypotheses.

Caption: A workflow for identifying and validating the molecular targets of a novel compound.

Step 1: Hypothesis Generation & Prioritization (In Silico)

Rationale: Computational methods provide a rapid and cost-effective way to screen the compound against known protein structures, prioritizing the most likely targets for empirical testing.

-

Molecular Docking: Dock this compound into the ATP-binding sites of a panel of protein kinases, with a primary focus on CK2, and other kinases identified in Section 2.2. This will predict binding affinity and pose.

-

Pharmacophore Screening: Use the compound's structure as a query to search databases of known bioactive molecules to identify compounds with similar features and known targets.

Step 2: Direct Target Pull-Down (Biochemical)

Rationale: Affinity chromatography is a classic and powerful method to physically isolate binding partners from a complex cellular proteome.[16][17][18]

-

Affinity Probe Synthesis: The 2-chloro position of the benzimidazole is a reactive handle suitable for attaching a linker arm connected to a solid support (e.g., agarose beads) or an affinity tag (e.g., biotin).[19][20] This creates the "bait" for fishing out target proteins.

-

Pull-Down Experiment: Incubate the immobilized compound with cell lysate from a relevant cancer cell line (e.g., a line known to be sensitive to CK2 inhibitors like Jurkat cells).[10]

-

Protein Identification: After washing away non-specific binders, elute the bound proteins and identify them using mass spectrometry (LC-MS/MS).[21]

Step 3: Target Validation (Biochemical & Cell-Based)

Rationale: Once candidate proteins are identified, their interaction with the compound must be validated using orthogonal methods to confirm a direct and functionally relevant relationship.

-

In Vitro Kinase Assays: For each candidate kinase identified, perform an in vitro enzymatic assay using recombinant protein to determine if the compound directly inhibits its catalytic activity and to calculate key quantitative metrics.

-

Thermal Shift Assay (TSA): This biophysical assay confirms direct binding by measuring the increase in a protein's thermal stability upon ligand binding.[22]

-

Cellular Target Engagement Assays: Use techniques like the Cellular Thermal Shift Assay (CETSA) in intact cells to confirm that the compound binds to its target in a physiological context.

-

Kinome Profiling: Screen the compound against a broad panel of kinases (e.g., using services like Carna Biosciences' profiling) to determine its selectivity profile and identify both primary targets and potential off-targets.[13][23][24]

Detailed Experimental Protocols

Protocol 5.1: Affinity Chromatography for Target Identification

Objective: To isolate and identify proteins that directly bind to this compound.

Pillar of Trustworthiness: This protocol includes a crucial control experiment using beads without the compound to eliminate non-specific binders, ensuring that identified proteins are specific to the ligand.

Methodology:

-

Probe Synthesis:

-

Synthesize a linker-equipped version of the compound by reacting the 2-chloro position with a suitable nucleophile containing a terminal amine (e.g., ethylenediamine).

-

Covalently attach the amino-linker-compound to NHS-activated Sepharose beads according to the manufacturer's protocol. Prepare control beads by blocking them without adding the compound.

-

-

Cell Lysate Preparation:

-

Culture a high-CK2 expressing cancer cell line (e.g., Jurkat, A549) to ~80-90% confluency.

-

Harvest cells and lyse in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine protein concentration using a BCA assay.

-

-

Affinity Pull-Down:

-

Incubate 1-2 mg of total protein lysate with 50 µL of the compound-coupled beads and 50 µL of the control beads separately.

-

Allow binding to occur for 2-4 hours at 4°C with gentle rotation.

-

Wash the beads 3-5 times with lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Sample Preparation for Mass Spectrometry:

-

Elute bound proteins by boiling the beads in SDS-PAGE loading buffer.

-

Separate the eluted proteins on a 1D SDS-PAGE gel and visualize with Coomassie blue staining.

-

Excise protein bands that are present in the compound lane but absent or significantly reduced in the control lane.

-

Perform in-gel trypsin digestion of the excised bands.

-

-

Protein Identification:

-

Analyze the resulting peptides by LC-MS/MS.

-

Search the acquired spectra against a human protein database (e.g., Swiss-Prot) to identify the proteins.

-

Protocol 5.2: In Vitro Kinase Inhibition Assay (e.g., for CK2)

Objective: To quantify the inhibitory potency (IC₅₀) of the compound against a purified kinase.

Pillar of Expertise: The choice of a mobility-shift assay provides a robust, ratiometric measurement of substrate and product, ensuring high precision and reproducibility in the final readout.[23]

Methodology:

-

Reagents:

-

Recombinant human CK2α protein.

-

Fluorescently labeled peptide substrate specific for CK2.

-

ATP.

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

This compound serially diluted in DMSO.

-

-

Assay Procedure:

-

In a 384-well plate, add the compound at various concentrations (typically a 10-point, 3-fold serial dilution). Include DMSO-only (no inhibition) and no-enzyme (background) controls.

-

Add the recombinant CK2 enzyme to all wells except the background control.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP (at its Km concentration).

-

Allow the reaction to proceed for 60 minutes at room temperature.

-

Stop the reaction by adding a termination buffer containing EDTA.

-

-

Data Acquisition and Analysis:

-

Measure the amount of phosphorylated and unphosphorylated substrate using a microfluidic mobility-shift assay instrument (e.g., Caliper LabChip).

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Plot percent inhibition versus log[compound concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Quantitative Data Summary Table:

| Target Kinase | Predicted Binding Energy (kcal/mol) | Experimental IC₅₀ (nM) | Cellular EC₅₀ (nM) |

| CK2α | (Data from Docking) | (Data from Protocol 5.2) | (Data from Cell Proliferation Assay) |

| Aurora A | (Data from Docking) | (Data from Kinase Assay) | (Data from Cell Proliferation Assay) |

| CDK2 | (Data from Docking) | (Data from Kinase Assay) | (Data from Cell Proliferation Assay) |

| Other Hits | (Data from Docking) | (Data from Kinase Assay) | (Data from Cell Proliferation Assay) |

Conclusion

This compound is a compound of significant therapeutic interest, belonging to a chemical class renowned for its potent and varied biological activities. Based on extensive precedent from structurally related molecules, its primary mechanism of action is hypothesized to be the inhibition of protein kinases, with Casein Kinase 2 being the most probable high-affinity target. However, the potential for multi-kinase inhibition or engagement with epigenetic targets should not be overlooked. The systematic application of the target deconvolution and validation strategy outlined in this guide—combining in silico analysis, affinity-based proteomics, and robust biochemical and cellular assays—will provide the necessary empirical evidence to definitively identify its molecular targets, elucidate its mechanism of action, and pave the way for its future development as a targeted therapeutic agent.

References

- El-Damasy, D. A., et al. (2022). Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy. PubMed. [Link]

- Andrzejewska, M., et al. (n.d.). New inhibitors of protein kinase CK2, analogues of benzimidazole and benzotriazole.

- Karthikeyan, C., et al. (2024). In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives.

- Wagiha, N., et al. (2025). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. Royal Society of Chemistry. [Link]

- Niedzwiecka, S., et al. (2017). Benzimidazole inhibitors of protein kinase CK2 potently inhibit the activity of atypical protein kinase Rio1.

- Garuti, L., et al. (2014). Benzimidazole derivatives as kinase inhibitors. PubMed. [Link]

- (n.d.). Natural Bioactive Compound Target Identification.

- Grzelak, K., et al. (2021). Inhibiting CK2 among Promising Therapeutic Strategies for Gliomas and Several Other Neoplasms. ProQuest. [Link]

- Pagano, M. A., et al. (2004). Optimization of Protein Kinase CK2 Inhibitors Derived from 4,5,6,7-Tetrabromobenzimidazole.

- Lee, H., & Bogyo, M. (2013). Target deconvolution techniques in modern phenotypic profiling. PMC - NIH. [Link]

- Lansdowne, L. (2018). 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks. [Link]

- Brear, P., et al. (2021).

- (n.d.).

- Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]

- Meier, F., & Gstaiger, M. (2018). Combining experimental strategies for successful target deconvolution.

- Kumar N, M., et al. (2025). Benzimidazole derivatives in oncology: A review of molecular targets and therapeutic potential in clinical trial. International Journal of Pharmaceutical Research and Development. [Link]

- Moghadam, F. H., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. PMC - PubMed Central. [Link]

- (n.d.). Target Deconvolution.

- Goud, N. S., et al. (2020). Recent Developments of Target-Based Benzimidazole Derivatives as Potential Anticancer Agents. Semantic Scholar. [Link]

- Tan, C. Y., et al. (2023). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central. [Link]

- Liu, X., et al. (2023).

- (2025). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review.

- (2024). Combining AI and live cell assays to develop drugs for "undruggable" cancer targets. EurekAlert!. [Link]

- (n.d.).

- (n.d.). A facile and green synthesis of N-substituted-2-chlorobenzimidazoles. Der Pharma Chemica. [Link]

- Kumar, P., et al. (2020). Identification of benzimidazole containing 4 H-chromen-4-one derivative as potential MAP kinase inhibitors by in-silico approaches. PubMed. [Link]

- Wang, X., et al. (2013).

- (n.d.). 2-Chlorobenzimidazole. PubChem - NIH. [Link]

- Barcellos, L., et al. (2022). Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma. Frontiers. [Link]

- (n.d.). Benzimidazole Derivatives as Potential Chemotherapeutic Agents. Bentham Science. [Link]

- Joisa, C. U., et al. (2023). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. PeerJ. [Link]

- (2025). Benzimidazole Derivatives as Potential Antimicrobial and Antiulcer Agents: A Mini Review.

- (2024). Benzimidazole: A Versatile Pharmacophore For Diverse Therapeutic Applications.

- Sharma, D., et al. (2019). Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review. PMC. [Link]

- (2024). Exploring the Therapeutic Potential of 1,3-Benzimidazole: An Auspicious Heterocyclic Framework. Oriental Journal of Chemistry. [Link]

- (2025). Benzimidazole(s)